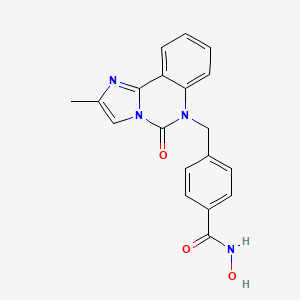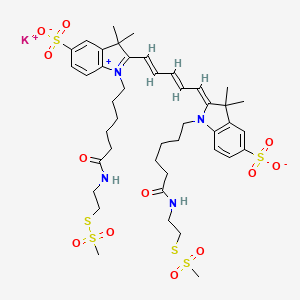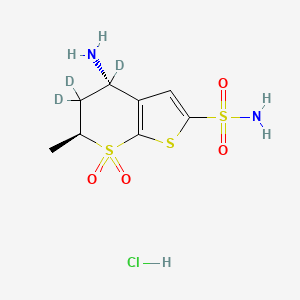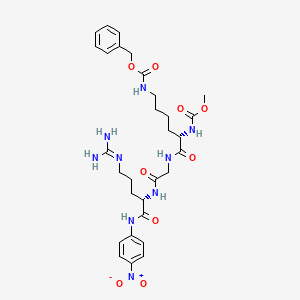
Hpse1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hpse1-IN-1 is a selective inhibitor of heparanase-1, an enzyme known for its role in degrading heparan sulfate proteoglycans. Heparanase-1 is involved in various physiological and pathological processes, including tumor growth, metastasis, and inflammation. Inhibition of heparanase-1 has therapeutic potential for treating cancer and proteinuric kidney diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hpse1-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
- Formation of the core tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid structure.
- Introduction of substituents at specific positions to enhance selectivity and potency.
- Optimization of reaction conditions, such as temperature, solvents, and catalysts, to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes:
- Optimization of reaction conditions for large-scale production.
- Implementation of purification techniques, such as crystallization and chromatography, to ensure high purity.
- Quality control measures to ensure consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hpse1-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to enhance its inhibitory activity.
Reduction: Removal of oxygen atoms to modify its chemical structure.
Substitution: Replacement of specific atoms or groups to improve selectivity and potency.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkyl groups.
Major Products
The major products formed from these reactions include various derivatives of this compound with enhanced inhibitory activity and selectivity .
Applications De Recherche Scientifique
Hpse1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of heparanase-1.
Biology: Investigated for its role in cellular processes, such as cell adhesion, migration, and invasion.
Medicine: Explored for its therapeutic potential in treating cancer, kidney diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
Hpse1-IN-1 exerts its effects by inhibiting the enzymatic activity of heparanase-1. This inhibition prevents the degradation of heparan sulfate proteoglycans, thereby reducing tumor growth, metastasis, and inflammation. The molecular targets and pathways involved include:
Heparanase-1: The primary target of this compound.
Extracellular matrix remodeling: Inhibition of heparanase-1 prevents the breakdown of the extracellular matrix.
Signaling pathways: This compound affects various signaling pathways involved in cell adhesion, migration, and invasion
Comparaison Avec Des Composés Similaires
Hpse1-IN-1 is unique compared to other heparanase-1 inhibitors due to its high selectivity and potency. Similar compounds include:
Heparanase-2: A structural homolog of heparanase-1 without enzymatic activity, used as a potential therapeutic agent.
Low-molecular-weight heparins: Used to reduce albuminuria in glomerular diseases.
Soluble heparan sulfate: Investigated for its potential to inhibit heparanase-1 activity
This compound stands out due to its ability to selectively inhibit heparanase-1 while maintaining low inhibitory activity against other enzymes, such as exo-β-d-glucuronidase and glucocerebrosidase .
Propriétés
Formule moléculaire |
C30H30N2O6 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
(5S,6R,7R,8S)-7,8-dihydroxy-2-[2-(3-phenoxyphenyl)ethyl]-6-(2-phenylethoxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C30H30N2O6/c33-26-27(34)29-31-22(15-14-21-10-7-13-24(18-21)38-23-11-5-2-6-12-23)19-32(29)25(30(35)36)28(26)37-17-16-20-8-3-1-4-9-20/h1-13,18-19,25-28,33-34H,14-17H2,(H,35,36)/t25-,26+,27+,28+/m0/s1 |
Clé InChI |
WKAPFHFZEZLTLU-KUXCXQDQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H](C3=NC(=CN3[C@@H]2C(=O)O)CCC4=CC(=CC=C4)OC5=CC=CC=C5)O)O |
SMILES canonique |
C1=CC=C(C=C1)CCOC2C(C(C3=NC(=CN3C2C(=O)O)CCC4=CC(=CC=C4)OC5=CC=CC=C5)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7aH-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12369501.png)
![N-[4-[2-[[5-cyano-8-(2,6-dimethylmorpholin-4-yl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl]sulfanyl]ethyl]phenyl]prop-2-enamide](/img/structure/B12369508.png)
![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)
![(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B12369523.png)

![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)



